Tris(pentafluorophenyl)phosphine

Catalog No.
S578584
CAS No.
1259-35-4
M.F
C18F15P
M. Wt
532.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(pentafluorophenyl)phosphine

CAS Number

1259-35-4

Product Name

Tris(pentafluorophenyl)phosphine

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)phosphane

Molecular Formula

C18F15P

Molecular Weight

532.1 g/mol

InChI

InChI=1S/C18F15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33

InChI Key

FQLSDFNKTNBQLC-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F

Synonyms

TPFPP, tris(pentafluorophenyl)phosphine

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F

As a Ligand in Transition-Metal Catalysis

Tris(pentafluorophenyl)phosphine (TPP) is a valuable ligand in various transition-metal catalyzed reactions, including:

  • Buchwald-Hartwig cross-coupling: TPP facilitates the formation of carbon-carbon bonds between various organic moieties.
  • Suzuki-Miyaura coupling: This reaction type utilizes TPP to create carbon-carbon bonds between aryl/vinyl boronic acids and aryl/vinyl halides.
  • Stille coupling: TPP can be employed in Stille coupling reactions, forming carbon-carbon bonds between organotin reagents and aryl/vinyl halides.
  • Sonogashira coupling: This reaction involves the formation of carbon-carbon bonds between terminal alkynes and aryl/vinyl halides, with TPP acting as a ligand.
  • Negishi coupling: TPP finds application in Negishi coupling reactions, enabling the creation of carbon-carbon bonds between organozinc reagents and aryl/vinyl halides.
  • Heck reaction: TPP can be used in Heck reactions, forming carbon-carbon bonds between alkenes and aryl/vinyl halides.
  • Hiyama coupling: This coupling reaction utilizes TPP to form carbon-carbon bonds between organosilanes and aryl/vinyl halides.

The electron-withdrawing nature of the pentafluorophenyl groups in TPP contributes to its effectiveness as a ligand. These groups enhance the Lewis acidity of the central metal atom, leading to improved catalytic activity in various cross-coupling reactions.

Other Research Applications

Beyond its role in catalysis, TPP finds applications in other areas of scientific research, including:

  • Material science: TPP can be used as a ligand in the synthesis of novel materials with specific electronic and optical properties.
  • Organic synthesis: TPP can be employed as a reagent in various organic transformations, such as hydrophosphination and C-H activation reactions.

Origin and Significance

TPP is a laboratory-synthesized compound. It is not found naturally. Its significance lies in its ability to act as a strong ligand in organometallic chemistry, particularly in transition-metal catalysis []. This allows TPP to participate in various organic transformations, making it a valuable tool for organic synthesis.


Molecular Structure Analysis

Key Features

TPP has a central phosphorus atom bonded to three pentafluorophenyl groups. Each phenyl ring is further decorated with five fluorine atoms, making TPP highly electron-withdrawing. The P-C bond lengths are typically around 1.8 Å, indicating a strong double bond character [].

Notable Aspects

The bulky and electron-withdrawing nature of the pentafluorophenyl groups sterically hinder the approach of other molecules to the central phosphorus atom. This steric hindrance, along with the electron-withdrawing effect, influences the reactivity of TPP as a ligand [].


Chemical Reactions Analysis

Synthesis

TPP can be synthesized through the reaction of lithium tetrafluorophenyl with phosphorus trichloride according to the following equation []:

LiC6F5 + PCl3 → Tris(pentafluorophenyl)phosphine + 3 LiCl

Other Relevant Reactions

Due to its strong Lewis basicity, TPP readily forms complexes with transition metals. These complexes are employed as catalysts in various organic coupling reactions, such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling. The exact mechanism of these reactions varies, but generally involve the oxidative addition of an organic halide to the metal center, followed by transmetallation with a nucleophile, and reductive elimination of the coupled product.


Physical And Chemical Properties Analysis

  • Melting Point: 108-110 °C (literature) []
  • Boiling Point: Not reported (likely decomposes before boiling)
  • Solubility: Insoluble in water []
  • Stability: Stable under dry conditions. Air and moisture sensitive [].

TPP's primary mechanism of action lies in its ability to form strong covalent bonds with transition metals. These complexes activate organic molecules through various mechanisms depending on the specific reaction. For instance, in Suzuki-Miyaura coupling, the palladium-TPP complex activates the aryl halide by oxidative addition, facilitating the subsequent coupling with the boronic acid.

TPP is a potentially hazardous compound. Here are some key safety concerns:

  • Toxicity: Data on the specific toxicity of TPP is limited. However, organophosphorus compounds can be generally toxic, and TPP should be handled with appropriate precautions [].
  • Flammability: TPP is likely flammable due to the presence of organic groups.
  • Reactivity: TPP can react with moisture and air, releasing toxic fumes.

XLogP3

6.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1259-35-4

Wikipedia

Tris(pentafluorophenyl)phosphine

Dates

Modify: 2023-08-15

Explore Compound Types